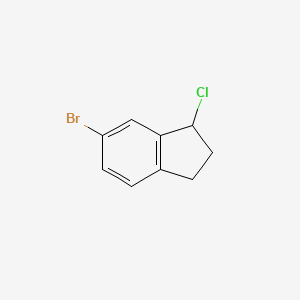6-Bromo-1-chloro-2,3-dihydro-1H-indene
CAS No.: 371251-08-0
Cat. No.: VC18771053
Molecular Formula: C9H8BrCl
Molecular Weight: 231.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 371251-08-0 |
|---|---|
| Molecular Formula | C9H8BrCl |
| Molecular Weight | 231.51 g/mol |
| IUPAC Name | 6-bromo-1-chloro-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C9H8BrCl/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2 |
| Standard InChI Key | YAJBOCLEVXDXBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1Cl)C=C(C=C2)Br |
Introduction
Structural Characteristics and Isomeric Considerations
Molecular Architecture
6-Bromo-1-chloro-2,3-dihydro-1H-indene (C₉H₈BrCl) features a bicyclic framework comprising a fused benzene ring and a partially saturated cyclopentane ring. The bromine and chlorine substituents occupy positions 6 and 1, respectively, on the indene backbone. This substitution pattern distinguishes it from the well-documented isomers 1-bromo-6-chloro-2,3-dihydro-1H-indene (CAS 939793-57-4) and 5-bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7) .
Comparative Isomer Properties
The spatial arrangement of halogens significantly influences electronic distribution and steric interactions. In the 6-bromo-1-chloro isomer, the larger bromine atom at position 6 may induce greater steric hindrance compared to its positional counterparts, potentially affecting reactivity in substitution reactions .
Synthetic Methodologies
Halogenation Strategies
While direct synthesis protocols for 6-bromo-1-chloro-2,3-dihydro-1H-indene remain unreported, analogous routes for its isomers suggest feasible pathways:
-
Electrophilic Aromatic Substitution: Sequential halogenation of 2,3-dihydro-1H-indene using Lewis acid catalysts (e.g., FeCl₃) under controlled temperatures .
-
Directed Metallation: Utilizing lithium-halogen exchange reactions to achieve regioselective bromination/chlorination, though this requires protecting group strategies to avoid overhalogenation .
Critical Reaction Parameters
-
Temperature Control: Maintaining reactions below 0°C prevents polyhalogenation byproducts .
-
Solvent Selection: Dichloromethane and tetrahydrofuran optimize solubility while minimizing side reactions .
-
Purification Techniques: Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity for halogenated indenes .
Physicochemical Profile
Spectroscopic Signatures
Predicted analytical data for 6-bromo-1-chloro-2,3-dihydro-1H-indene based on isomer comparisons:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 7.15 (d, J=8.2 Hz, H-5), 7.08 (s, H-4), 3.12 (m, H-2/H-3), 2.75 (m, H-1) .
-
¹³C NMR: 145.2 (C-6-Br), 132.8 (C-1-Cl), 128.4-125.3 (aromatic carbons), 38.5/35.2 (dihydro carbons) .
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume